Cas no 13511-11-0 (N,N-Bis(M-tolyl)benzenaMine)

N,N-Bis(M-tolyl)benzenaMine structure
N,N-Bis(M-tolyl)benzenaMine structure
Product Name:N,N-Bis(M-tolyl)benzenaMine
Numero CAS:13511-11-0
MF:C20H19N
MW:273.371565103531
MDL:MFCD23115649
CID:847173
PubChem ID:253660671
Update Time:2025-04-19

N,N-Bis(M-tolyl)benzenaMine Proprietà chimiche e fisiche

Nomi e identificatori

    • N,N-Bis(M-tolyl)benzenaMine
    • 3,3'-Dimethyltriphenylamine
    • 3-methyl-N-(3-methylphenyl)-N-phenylaniline
    • Benzenamine,3-methyl-N-(3-methylphenyl)-N-phenyl
    • Bis(3-methylphenyl)phenylamine
    • N,N-Di-m-tolylaniline
    • phenyldi(m-tolyl)amine
    • Phenyl-di-m-tolyl-amin
    • Phenyl(di-m-tolyl)amine
    • N,N-Bis(M-tolyl)benzeMine
    • N,N-Bis(M-toltl)benzenaMine
    • 3-Methyl-N-(3-Methylphenyl)-N-phenyl-benzenaMine
    • Benzenamine, 3-methyl-N-(3-methylphenyl)-N-phenyl-
    • RP29687
    • D4755
    • DTXSID60592810
    • AS-68400
    • 13511-11-0
    • AKOS025402701
    • MFCD23115649
    • SCHEMBL6870036
    • J-523217
    • MDL: MFCD23115649
    • Inchi: 1S/C20H19N/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3
    • Chiave InChI: ZCAWQFNYHFHEPZ-UHFFFAOYSA-N
    • Sorrisi: N(C1C=CC=CC=1)(C1C=CC=C(C)C=1)C1C=CC=C(C)C=1

Proprietà calcolate

  • Massa esatta: 273.15200
  • Massa monoisotopica: 273.151749610g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 285
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 3.2
  • XLogP3: 5.9

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.079±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 70.0 to 74.0 deg-C
  • Punto di ebollizione: 417.5±34.0 °C at 760 mmHg
  • Punto di infiammabilità: 183.5±22.5 °C
  • Solubilità: Insuluble (1.4E-4 g/L) (25 ºC),
  • PSA: 3.24000
  • LogP: 5.77320

N,N-Bis(M-tolyl)benzenaMine Informazioni sulla sicurezza

N,N-Bis(M-tolyl)benzenaMine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D857618-1g
3,3’-Dimethyltriphenylamine
13511-11-0 ≥98%
1g
¥364.50 2022-01-10
TRC
M760513-10mg
N,N-Bis(M-tolyl)benzenamine
13511-11-0
10mg
$ 50.00 2022-06-03
TRC
M760513-50mg
N,N-Bis(M-tolyl)benzenamine
13511-11-0
50mg
$ 65.00 2022-06-03
TRC
M760513-100mg
N,N-Bis(M-tolyl)benzenamine
13511-11-0
100mg
$ 80.00 2022-06-03
Alichem
A019090268-5g
N,n-bis(m-tolyl)benzenamine
13511-11-0 95%
5g
351.23 USD 2021-06-17
Alichem
A019090268-25g
N,n-bis(m-tolyl)benzenamine
13511-11-0 95%
25g
1,265.64 USD 2021-06-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4755-1G
3,3'-Dimethyltriphenylamine
13511-11-0 >98.0%(GC)
1g
¥125.00 2024-04-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4755-5G
3,3'-Dimethyltriphenylamine
13511-11-0 >98.0%(GC)
5g
¥560.00 2024-04-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4755-1g
N,N-Bis(M-tolyl)benzenaMine
13511-11-0 98.0%(GC)
1g
¥290.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4755-5g
N,N-Bis(M-tolyl)benzenaMine
13511-11-0 98.0%(GC)
5g
¥990.0 2022-05-30

N,N-Bis(M-tolyl)benzenaMine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:13511-11-0)N,N-Bis(M-tolyl)benzenaMine
Numero d'ordine:A1199085
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:38
Prezzo ($):161.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:13511-11-0)N,N-Bis(M-tolyl)benzenaMine
A1199085
Purezza:99%
Quantità:25g
Prezzo ($):161.0
Email